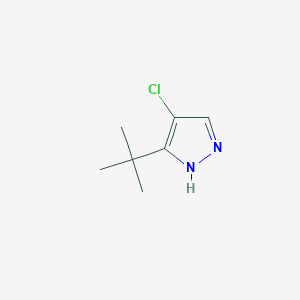

3-t-butyl-4-chloro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-t-butyl-4-chloro-1H-pyrazole is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-tert-butyl-4-chloro-1H-pyrazole, exhibit significant anticancer properties. These compounds often act as inhibitors of specific enzymes involved in cancer progression. For instance, compounds with a pyrazole core have been synthesized as inhibitors of tryptophan 2,3-dioxygenase (TD02), which is implicated in tumor immunosuppression. The inhibition of this enzyme can potentially enhance antitumor immune responses, making these compounds valuable in cancer therapy .

1.2 Neurological Disorders

3-tert-butyl-4-chloro-1H-pyrazole is also studied for its role as an important intermediate in the synthesis of drugs targeting the AMPA receptor, which is crucial for fast excitatory neurotransmission in the central nervous system. Enhancing AMPA receptor function may provide therapeutic benefits for conditions such as schizophrenia and Alzheimer's disease . The synthesis method for this compound emphasizes its potential utility in developing treatments for various neurological disorders.

Agrochemical Applications

2.1 Pesticide Development

The compound has been explored for its potential use as a pesticide. Research indicates that derivatives of 3-tert-butyl-4-chloro-1H-pyrazole can be synthesized into more complex structures that display effective insecticidal and herbicidal properties. For example, certain pyrazole derivatives have been reported to exhibit significant activity against agricultural pests, providing a basis for developing new agrochemical products .

Synthesis and Characterization

3.1 Synthetic Methods

The synthesis of 3-tert-butyl-4-chloro-1H-pyrazole typically involves multi-step chemical reactions starting from readily available precursors. A notable method includes the reaction of tert-butyl hydrazine with appropriate chlorinated reagents under controlled conditions to yield the desired pyrazole derivative . The synthetic routes are characterized by their efficiency and yield, making them suitable for large-scale production.

Table 1: Summary of Synthetic Methods for 3-tert-butyl-4-chloro-1H-pyrazole

4.1 Mechanistic Studies

Studies have shown that compounds containing the pyrazole moiety can interact with various biological targets, leading to diverse pharmacological effects. For example, they may act as inhibitors of protein kinases or other enzymes involved in metabolic pathways related to cancer and inflammation .

Case Study: Anticancer Activity

A recent study evaluated a series of pyrazole derivatives for their anticancer activity against several cancer cell lines. The results indicated that compounds similar to 3-tert-butyl-4-chloro-1H-pyrazole exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects .

Eigenschaften

Molekularformel |

C7H11ClN2 |

|---|---|

Molekulargewicht |

158.63 g/mol |

IUPAC-Name |

5-tert-butyl-4-chloro-1H-pyrazole |

InChI |

InChI=1S/C7H11ClN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10) |

InChI-Schlüssel |

MFBZREYCJACFLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(C=NN1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.